(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5)
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Overview
Description
(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) is a deuterium-labeled version of Phenoxybenzamine hydrochloride. This compound is a nonselective, irreversible, orally active α-adrenoceptor antagonist. It is commonly used in scientific research, particularly for studying hypertension caused by pheochromocytoma, a type of tumor .
Chemical Reactions Analysis
(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) has several scientific research applications:
Chemistry: It is used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Biology: It is used to study the effects of α-adrenoceptor antagonists on biological systems.
Medicine: It is used in research related to hypertension and pheochromocytoma.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of (+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) involves its irreversible binding to α-adrenoceptors. This binding inhibits the action of endogenous catecholamines, leading to a decrease in blood pressure. The molecular targets include α1 and α2 adrenoceptors, and the pathways involved include the inhibition of vasoconstriction and the reduction of peripheral resistance .
Comparison with Similar Compounds
Similar compounds to (+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) include:
Phenoxybenzamine hydrochloride: The non-deuterated version of the compound.
Doxazosin: Another α-adrenoceptor antagonist used to treat hypertension.
Prazosin: An α1-adrenoceptor antagonist used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of (+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) lies in its deuterium labeling, which allows for more precise studies of its pharmacokinetics and metabolic profiles .
Properties
Molecular Formula |
C18H23Cl2NO |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i2D,4D,5D,8D,9D; |
InChI Key |
VBCPVIWPDJVHAN-DIVICVDQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCCl)C(C)COC2=CC=CC=C2)[2H])[2H].Cl |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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